k-Strophanthoside

概要

説明

k-Strophanthoside is a natural product found in Strophanthus hispidus, Crossosoma bigelovii, and Strophanthus kombe with data available.

科学的研究の応用

Pharmacokinetics in Humans : K-Strophanthoside-3H shows different pharmacokinetic parameters in healthy subjects, heart disease patients, and those with renal failure or biliary T-tube, indicating variable plasma turnover and urinary excretion rates (Marzo et al., 1976).

Absorption in Guinea Pigs : When administered rectally, this compound-3H is absorbed and excreted in a dose-dependent manner in guinea pigs, with highest concentrations in the intestine and rectum walls (Marzo et al., 2004).

Cardiomechanical Effects : Administered rectally to healthy volunteers, this compound demonstrates significant changes in cardiac function, as measured by polygraphic methods (Longhini et al., 1979).

Effect on Coronary Blood Flow : In dogs, this compound decreases coronary blood flow and increases late diastolic coronary resistance, suggesting a direct vasoconstrictor effect (Sótonyi & Juhász-Nagy, 1984).

Comparative Potency : K-Strophanthin-β is found to be more potent than this compound in frogs and cats, indicating variation in potency among similar compounds (Chen et al., 1941).

Effects on Ischemic Skeletal Muscle : this compound increases the amplitude of contraction in ischemic skeletal muscle, suggesting potential therapeutic applications (Pardo et al., 1951).

Subcellular Distribution Studies : Investigations on the distribution of this compound in guinea pig hearts and its binding to microsome fractions provide insights into its cellular-level actions (Marzo & Ghirardi, 1974).

Influence on Kidney Enzyme Activity : this compound enhances Na+/K+-ATPase activity in the kidneys of Cavia cobaya, suggesting its influence on renal function (Giunta et al., 1985).

Action on Striated Muscle : It alters the responses to direct and indirect stimuli in ischemic striated muscle, indicating a potential non-toxic application in muscular systems (del Pozo & Pardo, 1949).

Effects on Schwann Cell Electrical Potential : this compound influences the electrical potential of Schwann cells, suggesting its impact on cellular electrophysiology (Villegas et al., 1968).

作用機序

Target of Action

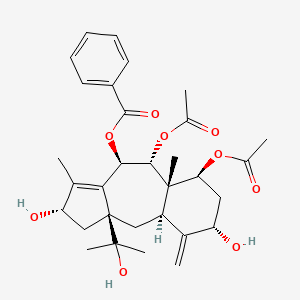

The primary target of k-Strophanthoside is the Na+/K+ ATPase membrane protein found in muscle tissue, particularly in the heart . This protein plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

This compound, a cardiac glycoside, works by inhibiting the Na+/K+ ATPase. This inhibition disrupts the ion balance within the cell, leading to an increase in intracellular sodium concentration . This change in ion concentration can affect various cellular processes, including muscle contraction.

Biochemical Pathways

The inhibition of Na+/K+ ATPase by this compound leads to an increase in intracellular sodium concentration. This increase disrupts the sodium-calcium exchanger, leading to an accumulation of calcium ions within the cell . The elevated calcium levels can then enhance the contractile force of the cardiac muscle, a process known as positive inotropy.

Pharmacokinetics

This compound is absorbed at 16% of the given dose. After intravenous injection, 73% of the given dose is excreted by the kidneys with a half-life of elimination of 99 hours. About 70% is excreted as the unchanged drug, and the remaining 30% as various metabolites .

Result of Action

The result of this compound’s action is an increased force of cardiac muscle contraction due to the elevated intracellular calcium levels . This can also lead to calcium overload, diastolic dysfunction, arrhythmias, and ultimately to heart failure and death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal function can affect the elimination of the drug, with impaired renal function potentially leading to drug accumulation and toxicity. Additionally, the presence of other drugs can impact the action of this compound, potentially leading to drug-drug interactions .

Safety and Hazards

K-Strophanthoside is classified as Acute toxicity - Category 2, both Oral and Dermal, and Acute toxicity - Category 1, Inhalation . It is fatal if swallowed, in contact with skin, or inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

将来の方向性

While k-Strophanthoside has been studied for its cardiovascular effects, most plants within the 32 species have not been comprehensively studied . Further clinical evaluation of their cardiovascular activity and toxicity should be conducted after addressing the problem of the rapidly decreasing resources .

特性

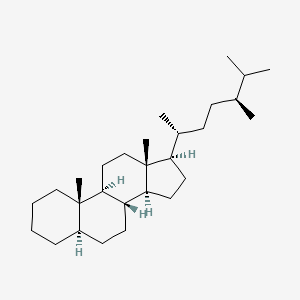

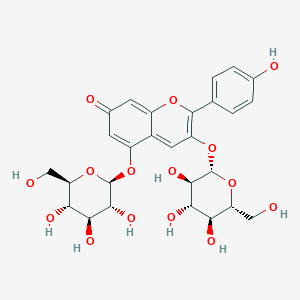

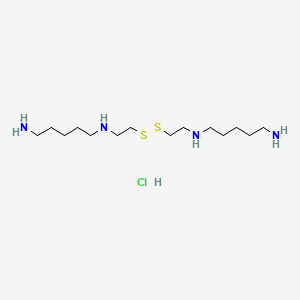

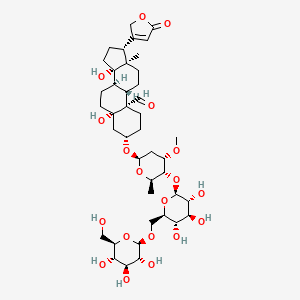

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39-,40+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILGYKHFZXQALF-FBPIOBPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954919 | |

| Record name | k-Strophanthoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

872.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33279-57-1 | |

| Record name | k-Strophanthoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33279-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | k-Strophanthoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033279571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | k-Strophanthoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3-[(O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | K-STROPHANTHOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8141H9654J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。